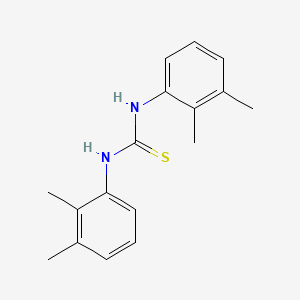

Thiourea, N,N'-bis(2,3-dimethylphenyl)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La N,N'-bis(2,3-diméthylphényl)thiourée est un composé organosulfuré de formule moléculaire C17H20N2S. Il s'agit d'un dérivé de la thiourée où les atomes d'hydrogène sont remplacés par des groupes 2,3-diméthylphényle.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de la N,N'-bis(2,3-diméthylphényl)thiourée implique généralement la réaction de la 2,3-diméthylaniline avec le thiophosgène ou le disulfure de carbone. Une méthode courante est la réaction des amines primaires avec le thiophosgène, qui est dangereuse en raison des propriétés toxiques du thiophosgène . Une méthode alternative plus écologique implique la réaction des amines primaires avec le disulfure de carbone dans l'eau en utilisant l'énergie solaire, ce qui est plus respectueux de l'environnement .

Méthodes de production industrielle

La production industrielle des dérivés de la thiourée implique souvent l'utilisation de thiophosgène ou d'isothiocyanates comme matières premières. Les conditions réactionnelles sont optimisées pour garantir des rendements élevés et la pureté du produit final. L'utilisation de catalyseurs et de conditions réactionnelles spécifiques peut encore améliorer l'efficacité du processus de synthèse .

Analyse Des Réactions Chimiques

Types de réactions

La N,N'-bis(2,3-diméthylphényl)thiourée subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Ces réactions sont influencées par la présence de l'atome de soufre et des cycles aromatiques.

Réactifs et conditions courants

Oxydation : Des oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés pour oxyder les dérivés de la thiourée.

Réduction : Des réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés pour réduire les composés de la thiourée.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de sulfoxydes ou de sulfones, tandis que la réduction peut produire des amines ou d'autres formes réduites du composé .

Applications de la recherche scientifique

La N,N'-bis(2,3-diméthylphényl)thiourée a une large gamme d'applications dans la recherche scientifique :

Mécanisme d'action

Le mécanisme d'action de la N,N'-bis(2,3-diméthylphényl)thiourée implique son interaction avec des cibles moléculaires telles que des enzymes et des récepteurs. L'atome de soufre dans le groupe thiourée peut former des interactions fortes avec les ions métalliques et d'autres centres électrophile, conduisant à l'inhibition de l'activité enzymatique ou à la modulation de la fonction des récepteurs . Les cycles aromatiques améliorent la capacité du composé à interagir avec les régions hydrophobes des protéines et d'autres biomolécules .

Applications De Recherche Scientifique

Thiourea, N,N’-bis(2,3-dimethylphenyl)-, has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of thiourea, N,N’-bis(2,3-dimethylphenyl)-, involves its interaction with molecular targets such as enzymes and receptors. The sulfur atom in the thiourea group can form strong interactions with metal ions and other electrophilic centers, leading to inhibition of enzyme activity or modulation of receptor function . The aromatic rings enhance the compound’s ability to interact with hydrophobic regions of proteins and other biomolecules .

Comparaison Avec Des Composés Similaires

Composés similaires

- N,N'-bis(2,4-diméthylphényl)thiourée

- N,N'-bis(3,4-diméthylphényl)thiourée

- N,N'-bis(2,6-diméthylphényl)thiourée

Unicité

La N,N'-bis(2,3-diméthylphényl)thiourée est unique en raison du positionnement spécifique des groupes diméthyle sur les cycles aromatiques. Ce positionnement peut influencer la réactivité du composé et son interaction avec d'autres molécules. Comparé à d'autres composés similaires, il peut présenter des activités biologiques et des propriétés chimiques différentes, ce qui en fait un composé précieux pour la recherche et les applications industrielles .

Activité Biologique

Thiourea derivatives, including Thiourea, N,N'-bis(2,3-dimethylphenyl)-, have garnered significant attention due to their diverse biological activities. This compound is a member of the thiourea family known for its potential therapeutic applications. This article explores the biological activity of this specific compound, synthesizing data from various studies to provide a comprehensive overview.

Overview of Thiourea Derivatives

Thioureas are organosulfur compounds characterized by the presence of a thiocarbonyl group. They have shown a wide range of biological activities, including:

- Antibacterial

- Antifungal

- Antiviral

- Antidiabetic

- Antioxidant

- Analgesic

- Anti-inflammatory

These properties make thioureas valuable in pharmaceutical applications and drug design .

Synthesis and Characterization

Thiourea, N,N'-bis(2,3-dimethylphenyl)- can be synthesized through various methods involving the reaction of isothiocyanates with amines. The structure is typically confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy .

Antioxidant Activity

The antioxidant potential of thiourea derivatives is often assessed using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). Studies have demonstrated that these compounds exhibit significant scavenging activity against free radicals, which is crucial for preventing oxidative stress-related diseases .

Antibacterial Properties

Thiourea derivatives have shown promising antibacterial activity against various pathogens. For instance, in one study, the Minimum Inhibitory Concentration (MIC) values for certain synthesized thioureas were reported as follows:

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| Compound IV | Staphylococcus aureus | 4.03 |

| Compound V | Proteus vulgaris | 8.94 |

These results indicate that thioureas can effectively inhibit bacterial growth and may serve as potential antibacterial agents .

Antidiabetic Activity

The inhibition of key enzymes involved in glucose metabolism, such as α-amylase and glucose-6-phosphatase (G6Pase), is a critical mechanism for antidiabetic compounds. Thiourea derivatives have been shown to possess significant inhibitory effects on these enzymes:

- α-Amylase Inhibition : Compounds demonstrated potent activity with IC50 values indicating effective management of postprandial hyperglycemia.

- G6Pase Inhibition : Specific thioureas were effective in reducing glucose production in liver cells, suggesting potential for diabetes management .

Case Studies and Research Findings

- Study on Enzyme Inhibition : A recent study synthesized several thioureas and evaluated their enzyme inhibitory potential. Results indicated that certain compounds exhibited strong inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting possible applications in treating neurodegenerative diseases like Alzheimer's .

- Toxicological Assessments : Toxicity studies involving animal models revealed that certain thiourea derivatives did not exhibit adverse effects on hematological or biochemical parameters at therapeutic doses. This safety profile supports further exploration into their clinical applications .

Propriétés

Numéro CAS |

88101-26-2 |

|---|---|

Formule moléculaire |

C17H20N2S |

Poids moléculaire |

284.4 g/mol |

Nom IUPAC |

1,3-bis(2,3-dimethylphenyl)thiourea |

InChI |

InChI=1S/C17H20N2S/c1-11-7-5-9-15(13(11)3)18-17(20)19-16-10-6-8-12(2)14(16)4/h5-10H,1-4H3,(H2,18,19,20) |

Clé InChI |

YOPSAQBCRBNECZ-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C(=CC=C1)NC(=S)NC2=CC=CC(=C2C)C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.